molecular formula C18H13NO B8051493 3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B8051493
M. Wt: 259.3 g/mol
InChI Key: VWBDGXJRQZDLRV-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative featuring a naphthalene ring linked to a pyridine moiety via a conjugated enone system. Chalcones are α,β-unsaturated ketones known for their diverse biological and optoelectronic properties. This compound’s structure is characterized by:

  • Naphthalen-2-yl group: A hydrophobic aromatic system that enhances lipophilicity and π-π stacking interactions .
  • Pyridin-3-yl group: A polar heterocycle contributing to hydrogen bonding and coordination with metal ions .
  • Conjugated enone bridge: Facilitates electronic delocalization, critical for nonlinear optical (NLO) properties and biological activity .

Structural characterization employs spectroscopic techniques (FT-IR, NMR, LC-MS) and X-ray crystallography .

Properties

IUPAC Name

3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDGXJRQZDLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

Table 1: Key Structural Variations and Their Implications
Compound Name Substituent Modifications Key Properties/Applications References
3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one Naphthalen-2-yl, pyridin-3-yl Potential NLO activity, metal coordination
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridin-2-yl instead of pyridin-3-yl Altered hydrogen bonding and steric effects
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO) Dual pyridine rings (3- and 4-positions) Glycolytic inhibitor (PFKFB3 targeting)
PFK15 Quinolin-2-yl replaces pyridin-4-yl in 3PO Enhanced selectivity for PFKFB3 inhibition
3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one Difluoro-hydroxyphenyl at position 3 MAP kinase inhibition, anti-angiogenic

Key Observations :

  • Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-2-yl () alters molecular conformation and intermolecular interactions. The pyridin-3-yl group enables stronger hydrogen bonding due to nitrogen orientation .
  • Naphthalene vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in (E)-3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one enhances NLO response and DNA binding affinity .

Key Observations :

  • The target compound’s naphthalene moiety may confer stronger DNA intercalation or protein binding compared to pyridine-only analogues .

Physicochemical and Crystallographic Properties

Table 3: Structural and Physical Properties
Compound Solubility Dihedral Angle (Naphthalene-Pyridine) Crystallographic Features References
3-(Naphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one Low (hydrophobic) Not reported Likely similar to
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one Moderate 40.5°–41.2° C–H···O hydrogen bonding
(E)-1-(4-Amino-phenyl)-3-(pyridin-3-yl)prop-2-en-1-one Higher (polar NH2) 0° (planar due to H-bonding) Trans-configuration, H-bond network

Key Observations :

  • Dihedral Angles: Angles between aromatic rings influence conjugation and optoelectronic properties. Methoxy-substituted naphthalene derivatives () show larger angles (~40°), reducing conjugation compared to planar amino-substituted analogues .
  • Hydrogen Bonding: Amino groups () enhance solubility and crystal packing via H-bond networks, absent in the target compound.

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